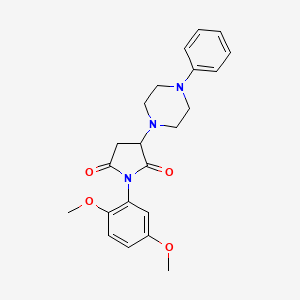![molecular formula C23H20N2O4 B14962391 Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B14962391.png)
Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of furo[2,3-b]pyridines This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2-aminopyridine and a suitable aldehyde in the presence of a catalyst can form the furo[2,3-b]pyridine core.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The ethyl ester group is typically introduced through esterification reactions, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated precursors, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s aromatic rings and functional groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
作用机制
The mechanism of action of Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides
Uniqueness
Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-23(26)19-20(24)17-13-18(14-7-5-4-6-8-14)29-22(17)25-21(19)15-9-11-16(27-2)12-10-15/h4-13H,3H2,1-2H3,(H2,24,25) |
InChI 键 |
KVELISULLHYYQB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2C(=C1N)C=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)



![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B14962358.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962365.png)
![3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide](/img/structure/B14962369.png)
![2-(3-methoxypropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962375.png)
![2,3,8-trimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B14962381.png)
![6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962387.png)
